2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole
Description
2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O/c1-14-10-19-20(11-15(14)2)26(13-16-4-7-18(27-3)8-5-16)22(25-19)17-6-9-21(23)24-12-17/h4-12H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRDWBKDUSYJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CN=C(C=C3)Cl)CC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
Cyclization under acidic conditions remains the most widely adopted method. A mixture of o-phenylenediamine and acetic acid refluxed in hydrochloric acid (12 N) for 8–12 hours produces the unsubstituted benzimidazole core. For 5,6-dimethyl variants, 4,5-dimethyl-o-phenylenediamine reacts with glacial acetic acid at 120°C, followed by neutralization with sodium bicarbonate to precipitate the product.
Solvent and Temperature Optimization
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates. For example, cyclization in DMF at 100°C reduces the reaction time to 4 hours compared to 12 hours in aqueous HCl. However, aqueous systems remain preferred for large-scale synthesis due to lower costs and easier workup procedures.
Functionalization of the Benzimidazole Core
N-Alkylation with 4-Methoxybenzyl Group
Introducing the 4-methoxybenzyl group at the N1 position typically involves alkylation using 4-methoxybenzyl chloride. In a representative procedure, 5,6-dimethyl-1H-benzimidazole is dissolved in tetrahydrofuran (THF) and treated with 4-methoxybenzyl chloride (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) at 60°C for 4 hours. The reaction proceeds via an SN2 mechanism, with the carbonate base deprotonating the benzimidazole nitrogen to enhance nucleophilicity.
Table 1: Optimization of N-Alkylation Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | K₂CO₃ | 60 | 4 | 62.7 |
| Dioxane | K₂CO₃ | 80 | 4 | 53.9 |
| DMF | K₂CO₃ | 100 | 5 | 69.5 |
Introduction of the 6-Chloro-3-Pyridinyl Group
The 6-chloro-3-pyridinyl moiety is introduced at the C2 position via Suzuki-Miyaura cross-coupling. A brominated benzimidazole intermediate (2-bromo-1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole) reacts with 6-chloro-3-pyridinylboronic acid under palladium catalysis. Optimal conditions employ Pd(PPh₃)₄ (5 mol%) in a dioxane/water (3:1) mixture at 90°C for 12 hours, yielding the coupled product in 58–65%. Alternative methods, such as nucleophilic aromatic substitution, are less efficient due to the electron-deficient nature of the pyridinyl chloride.
Methylation at Positions 5 and 6
Methyl groups at C5 and C6 are introduced during the benzimidazole core synthesis using pre-methylated o-phenylenediamine derivatives. Post-synthetic methylation via Friedel-Crafts alkylation is impractical due to the deactivated aromatic ring. Instead, starting with 4,5-dimethyl-o-phenylenediamine ensures precise regioselectivity.
Catalytic and Solvent Effects
Role of Potassium Carbonate
Potassium carbonate acts as both a base and a mild catalyst in N-alkylation reactions. Its low solubility in THF facilitates easy removal via filtration, simplifying purification. Comparative studies show that stronger bases like sodium hydride offer no yield improvement and complicate workup procedures.
Solvent Selection
THF and dioxane provide optimal dielectric environments for SN2 reactions, while DMF accelerates reactions at higher temperatures. However, DMF necessitates extensive washing to remove residual solvent, making THF the preferred choice for industrial applications.
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms substitution patterns, with distinct shifts for the 4-methoxybenzyl protons (δ 3.78 ppm for OCH₃) and pyridinyl chloride (δ 8.21 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 378.1245 (calculated for C₂₁H₂₀ClN₃O).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the pyridinyl or benzimidazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The chloro group on the pyridinyl ring can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution could produce various substituted derivatives.
Scientific Research Applications
Antiproliferative Activity
Research has demonstrated that derivatives of benzimidazole, including 2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole, exhibit notable antiproliferative effects against various cancer cell lines.
Case Study: MDA-MB-231 Cell Line
In a study evaluating the antiproliferative activity of benzimidazole derivatives:
- The compound exhibited significant inhibition against the MDA-MB-231 breast cancer cell line.
- The IC50 value for this compound was determined to be approximately 16.38 μM, indicating strong efficacy compared to other tested compounds .
Antifungal Activity
The compound has also been tested for antifungal properties against common fungal strains such as Candida albicans and Aspergillus niger.
Results Summary:
- The minimal inhibitory concentration (MIC) for the compound against Candida albicans was found to be 64 μg/mL.
- It displayed moderate antifungal activity, suggesting potential as a therapeutic agent in treating fungal infections .
Antibacterial Activity
The antibacterial efficacy of this compound has been assessed against several bacterial strains, including methicillin-resistant Staphylococcus aureus.
Findings:
- The compound showed effective inhibition with MIC values of 8 μg/mL against Streptococcus faecalis and Staphylococcus aureus, highlighting its potential as an antibacterial agent in clinical settings .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its unique structural components:
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, they may bind to tubulin, preventing microtubule formation and thus inhibiting cell division.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloro-3-pyridinyl)-1H-benzimidazole
- 1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole
- 2-(3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole
Uniqueness
2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.
Biological Activity
2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS No. 337920-60-2) is a synthetic compound belonging to the benzimidazole class, which is renowned for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 377.87 g/mol. Key physical properties include:
- Boiling Point : 591.0 ± 60.0 °C (predicted)
- Density : 1.23 ± 0.1 g/cm³ (predicted)
- pKa : 4.03 ± 0.10 (predicted) .
Benzimidazole derivatives exhibit a range of biological activities through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Recent studies suggest that the presence of the pyridinyl and methoxybenzyl groups enhances the compound's interaction with biological targets, potentially increasing its potency against specific cancer cell lines and pathogens .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For example:
- In vitro Studies : The compound has been tested against various cancer cell lines, demonstrating IC50 values in the nanomolar range for certain types of cancers, such as breast and liver cancers .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Activity Against Bacteria : It has been effective against several bacterial strains, indicating potential as an antibiotic agent .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzimidazole core significantly affect biological activity:
- Pyridinyl Substitution : The introduction of a chloro-substituted pyridine moiety has been linked to enhanced anticancer activity due to improved binding affinity to target enzymes.
- Methoxy Group Influence : The methoxy group appears to play a crucial role in modulating lipophilicity and bioavailability .
Study 1: Anticancer Efficacy
A study published in Frontiers in Pharmacology evaluated several benzimidazole derivatives, including our compound, for their anticancer effects. The results indicated that compounds with similar structural features exhibited potent inhibitory effects on tumor growth in vitro and in vivo models .
Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial properties of benzimidazole derivatives found that those containing specific substituents showed enhanced activity against resistant bacterial strains. The study highlighted the importance of functional group positioning in determining efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| 2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole | Structure | <50 nM | Effective |
| 2-(3-pyridinyl)-1H-benzimidazole | - | >100 nM | Moderate |
| Benzimidazole Derivative A | - | <30 nM | Highly Effective |
Q & A
Q. Advanced Research Focus
- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Molecular Docking : Simulate interactions with target proteins (e.g., ATP-binding sites) using software like AutoDock. Evidence from analogous compounds shows π-π stacking with pyridine moieties and hydrogen bonding via methoxy groups .
- Machine Learning (ML) : Train models on existing benzimidazole datasets to predict solubility, bioavailability, or toxicity .
When encountering discrepancies in reaction yields or spectral data, what systematic approaches should researchers employ?
Q. Advanced Research Focus
- Retrosynthetic Analysis : Trace impurities to incomplete steps (e.g., unreacted 6-chloronicotinaldehyde) or side reactions (e.g., over-alkylation) .
- Controlled Replication : Repeat reactions under identical conditions to isolate variables (e.g., moisture sensitivity of intermediates) .
- Cross-Validation with Analogues : Compare with structurally similar compounds (e.g., 5,6-dichloro derivatives in ) to identify substituent-specific trends .
- HPLC-PDA/MS Purity Analysis : Detect low-abundance byproducts (e.g., regioisomers) missed by routine TLC .
What statistical methodologies are effective in designing experiments to study physicochemical properties like solubility or stability?
Q. Advanced Research Focus
- Response Surface Methodology (RSM) : Optimize solubility by modeling pH, co-solvents, and temperature effects .
- Accelerated Stability Testing : Use Arrhenius plots (e.g., thermal degradation at 40–60°C) to predict shelf-life under standard conditions .
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., correlating logP with bioavailability) .
What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
Q. Basic Research Focus
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based methods (e.g., ADP-Glo™ for ATPase activity) .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .
- Receptor Binding Studies : Radioligand displacement assays (e.g., -labeled antagonists for GPCR targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
